1-(2-Cyclohexylethyl)pyrazol-3-amine
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Overview
Description
1-(2-Cyclohexylethyl)pyrazol-3-amine is an organic compound with the CAS Number: 1696210-94-2 . It has a molecular weight of 193.29 . The IUPAC name for this compound is 1-(2-cyclohexylethyl)-1H-pyrazol-3-amine .
Synthesis Analysis
Pyrazoles, including this compound, can be synthesized through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a cyclohexyl group via an ethyl chain . The InChI code for this compound is 1S/C11H19N3/c12-11-7-9-14(13-11)8-6-10-4-2-1-3-5-10/h7,9-10H,1-6,8H2,(H2,12,13) .Chemical Reactions Analysis
Pyrazol-3-amine, a scaffold present in a large number of compounds with a wide range of biological activities, is often decorated using Ullmann and acylation reactions . The regioselectivity of such reactions can be predicted using DFT calculations .Physical and Chemical Properties Analysis
This compound has a molecular weight of 193.29 . Pyrazoles, including this compound, can act as weak bases or acids, with the strength highly dependent on their substituent groups .Properties
IUPAC Name |
1-(2-cyclohexylethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-11-7-9-14(13-11)8-6-10-4-2-1-3-5-10/h7,9-10H,1-6,8H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKVTRGPOBZFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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